molecular formula C13H19N3O2 B2846296 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one CAS No. 2380174-94-5

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one

Cat. No.: B2846296
CAS No.: 2380174-94-5
M. Wt: 249.314
InChI Key: GZZMAIXYVMNJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is a chemical compound with a unique structure that combines a piperidine ring with a pyrimidine moiety

Properties

IUPAC Name

1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-12(17)16-6-4-11(5-7-16)18-13-14-8-10(2)9-15-13/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZMAIXYVMNJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyrimidine and piperidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper salts to facilitate the coupling reactions.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine rings are modified with different substituents.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reaction conditions varying from room temperature to elevated temperatures under reflux.

Scientific Research Applications

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

    Effects: The binding of the compound to its targets can lead to changes in cellular functions, contributing to its observed biological activities.

Comparison with Similar Compounds

1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds like pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one share structural similarities.

    Uniqueness: The presence of the piperidine ring and the specific substitution pattern on the pyrimidine ring make it unique.

    Comparison: Compared to similar compounds, this compound may exhibit different biological activities and chemical reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.